Technical Guide: Biological Potential and Pharmacological Profiling of N-Cyclopropylcyclohexanamine Derivatives
Technical Guide: Biological Potential and Pharmacological Profiling of N-Cyclopropylcyclohexanamine Derivatives
The following technical guide details the pharmacological profile, synthesis, and biological mechanisms of
Executive Summary
-cyclopropylcyclohexanamine (CAS: 824-82-8) represents a specialized pharmacophore bridging two distinct chemical classes: lipophilic cyclohexylamines (associated with CNS activity) and strained cyclopropylamines (associated with metabolic modulation).[1] While the core molecule is frequently utilized as a benchmark substrate in catalytic reductive amination, its derivatives possess significant biological potential as NMDA receptor antagonists , Sigma receptor ligands , and Cytochrome P450 mechanism-based inactivators .This guide analyzes the structure-activity relationships (SAR) of this scaffold, providing researchers with the mechanistic grounding required to exploit its properties in drug discovery and agrochemical development.
Part 1: Chemical Architecture & Physicochemical Profile[1]
The molecule consists of a secondary amine flanked by a flexible cyclohexyl ring and a strained cyclopropyl ring. This unique topology dictates its biological behavior:
| Property | Value/Description | Impact on Biological Activity |
| Molecular Weight | 139.24 g/mol | High CNS penetration potential (blood-brain barrier permeable).[1] |
| Lipophilicity (LogP) | ~2.2 | Optimal for membrane traversing; favors binding to hydrophobic pockets (e.g., NMDA channel pore).[1] |
| pKa | ~10.0 (Amine) | Predominantly protonated at physiological pH (7.4), allowing electrostatic interaction with receptor anionic sites (e.g., Asp/Glu residues). |
| Electronic Feature | Cyclopropyl Strain | The cyclopropyl ring (~27.5 kcal/mol strain energy) is chemically reactive, serving as a "warhead" for oxidative enzymes. |
Structural Homology
The scaffold shares critical features with known psychoactive agents:
-
Phencyclidine (PCP) & Ketamine: Share the cyclohexylamine core.
-
Tranylcypromine: Shares the cyclopropylamine moiety (MAO inhibitor).
Part 2: Mechanism of Action & Biological Targets
Mechanism-Based Inactivation (MBI) of Cytochrome P450
The most definitive biological activity of
-
Mechanism: The P450 heme center attempts to oxidize the nitrogen.[1] Instead of standard dealkylation, the strained cyclopropyl ring undergoes a Single Electron Transfer (SET), forming a nitrogen radical cation. The ring spontaneously opens, generating a carbon-centered radical that covalently alkylates the heme porphyrin, irreversibly destroying the enzyme.
-
Implication: Derivatives of this class are potent tools for studying enzyme kinetics but pose a risk of Drug-Drug Interactions (DDI) if not optimized.[1]
NMDA Receptor Antagonism (CNS Target)
Derivatives substituted at the C1 position of the cyclohexyl ring (e.g., 1-phenyl-N-cyclopropylcyclohexanamine ) act as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[1]
-
Binding Mode: The protonated amine binds deep within the ion channel pore (PCP site), blocking Ca²⁺ influx.
-
SAR Insight: The cyclopropyl group provides steric bulk similar to an ethyl group but with restricted conformation, potentially altering off-rate kinetics compared to PCP.[1]
Sigma Receptor Modulation ( )
N-substituted cyclohexylamines exhibit high affinity for Sigma-1 receptors, which regulate cellular stress and chaperoning.[1]
-
Potential: Neuroprotective effects or modulation of neuropathic pain.[1] The lipophilic cyclohexyl core anchors the molecule in the Sigma receptor's hydrophobic pocket.
Part 3: Experimental Protocols
Protocol A: Synthesis via Enzymatic Reductive Amination
Rationale: Traditional metal-catalyzed synthesis often requires harsh conditions.[1] Biocatalytic routes offer enantioselectivity if chiral derivatives are targeted.[1]
Reagents:
-
Engineered Imine Reductase (IRED) or Reductive Aminase (RedAm)[1]
-
NADPH (Cofactor)[1]
-
Glucose Dehydrogenase (GDH) for cofactor recycling[1]
Workflow:
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5).
-
Reaction Mix: Combine Cyclohexanone (10 mM) and Cyclopropylamine (15 mM) in the buffer.
-
Initiation: Add NADPH (1 mM), GDH (5 U/mL), Glucose (20 mM), and Purified IRED enzyme (1 mg/mL).
-
Incubation: Shake at 30°C / 180 rpm for 24 hours.
-
Quenching: Stop reaction with 100 µL 10M NaOH (basify to extract amine).
-
Extraction: Extract with Ethyl Acetate (2x volume). Analyze organic phase via GC-MS.[1]
Protocol B: CYP450 Inactivation Assay (Time-Dependent Inhibition)
Rationale: To determine if the derivative acts as a suicide inhibitor.
Reagents:
-
Human Liver Microsomes (HLM) or Recombinant CYP (e.g., CYP2D6, CYP3A4).
-
Test Compound (
-cyclopropyl derivative).[1][4][5] -
NADPH regenerating system.[1]
Workflow:
-
Pre-Incubation: Incubate HLM (1 mg/mL) with Test Compound (0.1 - 50 µM) and NADPH at 37°C for varying times (0, 5, 10, 20, 30 min).
-
Dilution: Dilute the mixture 10-fold into a secondary incubation containing a standard marker substrate (e.g., Testosterone for 3A4).
-
Activity Measurement: Measure the formation of the marker metabolite (e.g., 6
-hydroxytestosterone) via LC-MS/MS. -
Data Analysis: Plot % Remaining Activity vs. Pre-incubation Time. A decline in activity indicates Time-Dependent Inhibition (TDI).[1] Calculate
and .
Part 4: Visualizations
Diagram 1: Mechanism-Based Inactivation of CYP450
This diagram illustrates the "Suicide Inhibition" pathway characteristic of N-cyclopropylamines.[1]
Caption: The metabolic pathway where the cyclopropyl moiety acts as a "suicide" warhead, covalently modifying the P450 heme.[1][4][5]
Diagram 2: Synthesis & Derivatization Logic
Visualizing the route from raw materials to bioactive derivatives.[1]
Caption: Synthetic workflow from reductive amination to functional pharmacological derivatives.
References
-
PubChem. N-Cyclopropylcyclohexanamine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Hanzlik, R. P., et al. Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes.[1][4][5] Journal of Medicinal Chemistry.[1] Available at: [Link]
-
Wong, A., et al. Mechanism-Based Inactivation of Human Cytochrome P450 2B6 by Chlorpyrifos.[1] Drug Metabolism and Disposition.[1][6] Available at: [Link]
-
Aleem, M., et al. Reductive amination of cyclohexanone via Bimetallic Rh-Ni Catalysts. MDPI Catalysts.[1][7] Available at: [Link][1]
-
Yang, Y., et al. Cell type-specific pharmacology of NMDA receptors using masked MK801.[1] eLife Sciences.[1] Available at: [Link]
Sources
- 1. N-Cyclopropylcyclohexanamine | C9H17N | CID 20114456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition and induction of CYP enzymes in humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
